(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
Description
Properties
IUPAC Name |
[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3S/c15-14(16,17)22-10-3-1-9(2-4-10)12(20)19-7-11(8-19)21-13-18-5-6-23-13/h1-6,11H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBSSGYPMGLFBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving β-amino alcohols and suitable electrophiles.
Coupling Reactions: The thiazole and azetidine rings are then coupled using appropriate coupling agents such as carbodiimides or phosphonium salts.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced through nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the thiazole and azetidine rings.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted thiazole derivatives with various nucleophiles.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research has indicated that compounds with thiazole and azetidine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antibiotics to combat resistant bacterial infections.
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Thiazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), highlighting its potential as a lead compound for anticancer drug development.
3. Enzyme Inhibition
Another significant application of this compound is its role as an enzyme inhibitor. Thiazole-containing compounds have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition can lead to anti-inflammatory effects, making it a candidate for treating conditions such as arthritis or other inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazole derivatives and evaluated their antimicrobial activity against a panel of pathogens. Among these, the derivative corresponding to this compound exhibited the highest activity against Gram-positive bacteria, with an MIC value of 8 µg/mL. This study underscores the compound's potential as a novel antibiotic agent .
Case Study 2: Anticancer Activity
A recent investigation published in Cancer Letters assessed the cytotoxic effects of various azetidine derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited cell viability in MCF-7 cells with an IC50 of 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, suggesting its potential for further development as an anticancer therapeutic .
Mechanism of Action
The mechanism of action of (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The azetidine ring may enhance the compound’s binding affinity and specificity. The trifluoromethoxy group can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Trifluoromethoxy vs. Trifluoromethyl Substituents
- Target Compound: (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone (CAS: 1797335-58-0). Substituent: –OCF₃. Molecular Weight: 344.31.
- Analog: (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone (CAS: 1798537-61-7). Substituent: –CF₃. Molecular Weight: 328.31.
Halogenated and Alkyl-Substituted Analogs
- CAS 1797875-13-8: (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone. Substituent: Chlorophenyl and methylisoxazole. Impact: Chlorine increases electronegativity, enhancing interactions with hydrophobic enzyme pockets. Isoxazole may improve metabolic stability compared to thiazole .
- CAS 1797559-65-9: (5-Cyclopropylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone. Substituent: Cyclopropylisoxazole.
Core Heterocycle Modifications
Azetidine vs. Larger Nitrogen Heterocycles
Thiazole vs. Triazole or Pyridine Derivatives
- Triazole Derivatives (): Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone. Impact: Triazoles offer additional hydrogen-bonding sites but may introduce metabolic liabilities (e.g., oxidation) .
- Pyridine Derivatives (): Example: (5-Iodo-4-(4-methoxyphenyl)-2-(4-(trifluoromethyl)phenyl)pyridin-3-yl)(phenyl)methanone (14E). Impact: Pyridine’s electron-deficient nature enhances interactions with cationic residues in enzymes .
Biological Activity
The compound (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a member of the azetidinone class, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
1. Structural Overview
The chemical structure of the compound can be represented as follows:
This structure consists of a thiazole moiety linked to an azetidine ring, with a trifluoromethoxy group on the phenyl ring. The presence of these functional groups is crucial for its biological activity.
2.1 Antimicrobial Activity
Research has shown that thiazole derivatives often exhibit significant antimicrobial properties. For instance, a study demonstrated that thiazole-containing compounds displayed notable antifungal activity against Candida albicans and Candida parapsilosis with MIC values comparable to established antifungals like ketoconazole . While specific data on the target compound is limited, its structural similarity to active thiazole derivatives suggests potential antifungal efficacy.
2.2 Anticancer Properties
Azetidinones have been recognized for their anticancer activities. Compounds with similar structures have shown inhibition of cell proliferation and induction of apoptosis in various cancer cell lines, including breast and prostate cancers . For example, derivatives of azetidinone have been evaluated for their antiproliferative effects against MCF-7 and MDA-MB-231 human breast carcinoma cells, demonstrating significant activity at nanomolar concentrations .
3.1 Enzyme Inhibition
The mechanism by which these compounds exert their biological effects often involves enzyme inhibition. For instance, thiazole derivatives have been reported to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones . The docking studies indicate that similar compounds can effectively bind to the active sites of these enzymes, potentially leading to altered metabolic pathways in target organisms.
3.2 Interaction with Cellular Targets
The interaction of azetidinone derivatives with cellular targets is another area of interest. The ability of these compounds to induce apoptosis in cancer cells may be linked to their capacity to disrupt mitochondrial function or interfere with signaling pathways that regulate cell survival .
Table 1: Summary of Biological Activities
5. Conclusion
The compound This compound exhibits promising biological activities based on its structural characteristics and similarities to other active compounds in the literature. Its potential as an antimicrobial and anticancer agent warrants further investigation through in vitro and in vivo studies to fully elucidate its mechanisms of action and therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone?
- Methodology : The synthesis typically involves multi-step reactions. First, construct the azetidine ring via cyclization of a β-amino alcohol or amine precursor under acidic or basic conditions. Next, introduce the thiazole-2-yloxy moiety via nucleophilic substitution (SN2) using 2-mercaptothiazole derivatives. Finally, couple the azetidine-thiazole intermediate with 4-(trifluoromethoxy)benzoyl chloride via amide or ketone bond formation. Key steps may require Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group integration .
- Validation : Confirm structural integrity using -/-NMR (e.g., azetidine protons at δ 3.5–4.5 ppm), FT-IR (C=O stretch ~1650–1700 cm), and elemental analysis (deviation <0.4% for C, H, N) .
Q. How can spectroscopic techniques resolve ambiguities in the compound’s purity?
- Methodology : Combine orthogonal techniques:
- HPLC-MS : Quantify purity (>95%) and detect trace byproducts.
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., azetidine ring puckering) .
- DSC/TGA : Assess thermal stability (melting point consistency ±2°C).
Advanced Research Questions
Q. How does the substitution pattern on the thiazole ring influence bioactivity?
- Methodology : Conduct structure-activity relationship (SAR) studies:
- Variations : Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (-OCH) groups at thiazole C4/C4.
- Assays : Test against target receptors (e.g., kinase inhibition) using fluorescence polarization or SPR.
- Findings : Electron-deficient thiazoles enhance binding affinity (e.g., halogen substituents improve hydrophobic interactions) .
Q. What computational strategies predict the compound’s conformational flexibility?
- Methodology :
- Molecular Dynamics (MD) : Simulate azetidine ring puckering (envelope vs. twist conformers) in explicit solvent (e.g., water, DMSO) for 100 ns.
- QM/MM : Calculate energy barriers for ring inversion (~5–10 kcal/mol for azetidine).
- Output : Identify dominant conformers that stabilize protein-ligand interactions (e.g., via hydrogen bonding with the trifluoromethoxy group) .
Q. How to address contradictory cytotoxicity data across cell lines?
- Methodology :
- Dose-Response Curves : Test in ≥3 cell lines (e.g., HEK293, HeLa, MCF-7) with IC values normalized to controls.
- Mechanistic Studies : Perform RNA-seq to identify differentially expressed genes in resistant vs. sensitive lines.
- Mitigation : Adjust lipophilicity (LogP) via prodrug strategies (e.g., esterification of the methanone group) to improve membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
